

Application Notes: Alisporivir for Targeting Artemisinin-Resistant Malaria

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Alisporivir

CAS No.: 254435-95-5

Cat. No.: S517974

Get Quote

Background and Rationale

The emergence and spread of *Plasmodium falciparum* resistance to artemisinin-based combination therapies (ACTs) poses a severe threat to global malaria eradication efforts. There is an urgent need to develop new antimalarial drugs or repurpose existing ones to combat this challenge. **Alisporivir**, a non-immunosuppressive analog of cyclosporin A originally developed for hepatitis C virus (HCV) infection, has been identified as a potent candidate through rational, target-based repurposing [1] [2].

The primary mechanism of action against *P. falciparum* involves high-affinity binding to the parasite protein **PfCyclophilin 19B** (PfCYP19B). Research confirms that PfCYP19B is overexpressed in artemisinin-resistant parasites (specifically in strains with the PfKelch13 R539T mutation), and **alisporivir** interaction with this target is a key factor in its antiplasmodial activity [1] [2]. Notably, **alisporivir** acts synergistically with dihydroartemisinin (DHA), significantly enhancing the efficacy of this core artemisinin derivative and reducing the survival of artemisinin-resistant ring-stage parasites [1] [2].

Summary of Key Findings

The tables below summarize core experimental data on **alisporivir**'s antimalarial activity.

- **Table 1: Antimalarial Activity of Alisporivir Against Resistant Strains**

- **Table 2: Key Molecular and Pharmacological Properties of Alisporivir**

Table 1: Antimalarial Activity of Alisporivir Against Resistant Strains

Parasite Strain	Phenotype	Resistance Index (Ri)*	Interpretation
PfRKL-9	Chloroquine-Resistant	2.14 ± 0.23	Potent activity maintained
PfKelch13 R539T	Artemisinin-Resistant	1.15 ± 0.04	Highly potent activity; effectively overcomes resistance

*The Resistance Index (Ri) is defined as the ratio of the IC₅₀ value of the resistant line to the IC₅₀ value of the sensitive line. A value close to 1.0 indicates little to no observed resistance [1] [2].

Table 2: Key Molecular and Pharmacological Properties of Alisporivir

Property	Value / Finding	Method / Assay
Primary Target	PfCyclophilin 19B (PfCYP19B)	In silico docking, Molecular dynamic simulation
Binding Affinity (Kd)	354.3 nM	Biophysical assays
Expression in Resistant Parasites	Overexpressed in PfKelch13 R539T	Real-time transcript, Western blot, Immunofluorescence
Synergy	Synergistic with Dihydroartemisinin (DHA)	Ring Survival Assay, Combination studies
In Vivo Activity	Exhibited antimalarial activity	Murine model

Detailed Experimental Protocol: Extended Recovery Ring-Stage Survival Assay (eRRSA)

The following protocol is adapted from established ring-stage survival assays [3] and modified for assessing **alisorivir**'s effect on artemisinin-resistant parasites. The eRRSA measures the survival of early ring-stage parasites after a brief, high-dose drug exposure, followed by an extended recovery period, providing a superior correlation with patient clearance half-lives.

I. Materials and Reagents

- **Parasite Cultures:** Synchronized cultures of *P. falciparum* (e.g., artemisinin-resistant PfKelch13 R539T and appropriate sensitive controls).
- **Drugs: Alisorivir** (e.g., 700 nM working concentration), Dihydroartemisinin (DHA, 700 nM), and Dimethyl Sulfoxide (DMSO, 0.02% as vehicle control).
- **Culture Medium:** Complete RPMI 1640 medium.
- **Erythrocytes:** Human O+ red blood cells (RBCs).
- **Synchronization Reagent:** 70% Percoll in RPMI.
- **Staining Dyes:** SYBR Green I and SYTO 61 for flow cytometry.
- **qPCR Reagents:** SYBR Green-based qPCR master mix.
- **Equipment:** Laminar flow hood, CO₂ incubator (5% CO₂, 5% O₂, 90% N₂), centrifuge, flow cytometer, real-time PCR machine, 96-well plates.

II. Step-by-Step Procedure

1. Parasite Culture and Synchronization

- Maintain *P. falciparum* cultures in human RBCs at 5% haematocrit in complete medium under a gaseous atmosphere of 5% CO₂, 5% O₂, and 90% N₂.
- When cultures reach high schizogony (>50% schizonts), synchronize using a single-layer Percoll gradient [3]:
 - Suspend 350 µl of packed, infected erythrocytes in 2 ml of RPMI.
 - Carefully layer this suspension over a 70% Percoll layer.
 - Centrifuge at 1,561 × g for 10 minutes with the brake disengaged.
 - Collect the top layer containing mature schizonts and wash twice with RPMI.
- Resuspend the pellet in complete medium at 2% haematocrit and place in a culture flask on a shaker in a 37°C incubator for 4 hours to allow for reinvasion, yielding a highly synchronized population of early ring-stage parasites.

2. Parasitaemia Quantification and Assay Setup

- **Flow Cytometry:** Four hours post-synchronization, determine the parasitaemia and stage purity using flow cytometry. Stain 80 µl of culture with SYBR Green I and SYTO 61. Acquire 50,000 events and analyze to ensure the culture is >70% ring stages [3].
- **Plate Seeding:** Two hours after quantification (6 hours total post-synchronization), dilute the culture to 2% haematocrit and 0.5% parasitaemia. Aliquot 200 µl into six wells of a 96-well plate (three technical replicates for treatment and control). Include RBC-only controls.

3. Drug Exposure and Wash

- **Drug Treatment:**
 - **Treatment Group:** Add 700 nM **Alisporivir** (or DHA for a standard ART resistance control) to three parasite wells and one RBC control well.
 - **Vehicle Control:** Add 0.02% DMSO to the remaining three parasite wells and one RBC control well.
- Incubate the plate for 6 hours at 37°C under the same gas conditions.
- **Drug Removal:** After incubation, carefully wash each well three times with 150 µl of drug-free RPMI 1640 to completely remove the drug. After the final wash, resuspend the pellets in 200 µl of fresh complete medium.

4. Extended Recovery and Sample Harvest

- Return the plate to the incubator for an extended recovery period of **114 hours post-exposure (120 hours total from assay start)**. This extended period is crucial for optimal correlation with clinical resistance measures [3].
- After the recovery period, collect the contents of each well and freeze the samples at -20°C for subsequent DNA extraction and qPCR analysis.

5. Quantitative PCR (qPCR) Readout

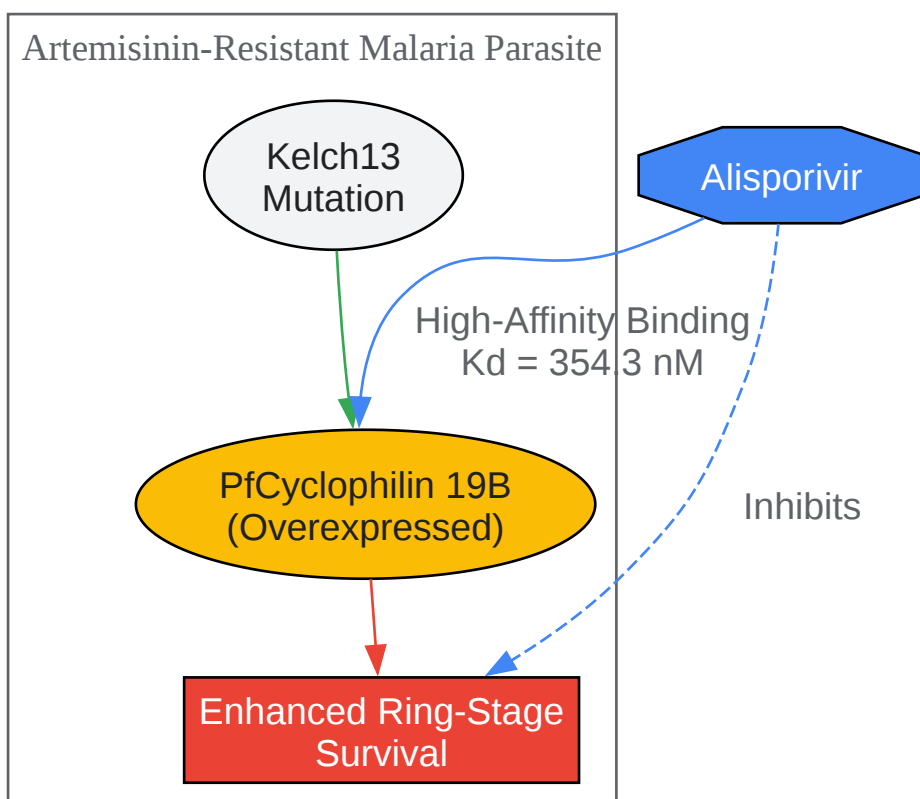
- Extract genomic DNA from the frozen samples.
- Perform SYBR Green-based qPCR to quantify parasite DNA in each sample. Use primers specific to a *P. falciparum* housekeeping gene.
- Calculate the fold-change in parasite survival for **Alisporivir**-treated samples compared to the DMSO-treated controls. The formula for percentage survival is: % Survival = (Parasite DNA in **Alisporivir**-treated well / Mean Parasite DNA in DMSO-treated control wells) × 100

Visualization of Mechanism and Workflow

The following diagrams, created using Graphviz, illustrate the proposed mechanism of action and the experimental workflow.

Diagram 1: Mechanism of Alisporivir against Artemisinin-Resistant Malaria

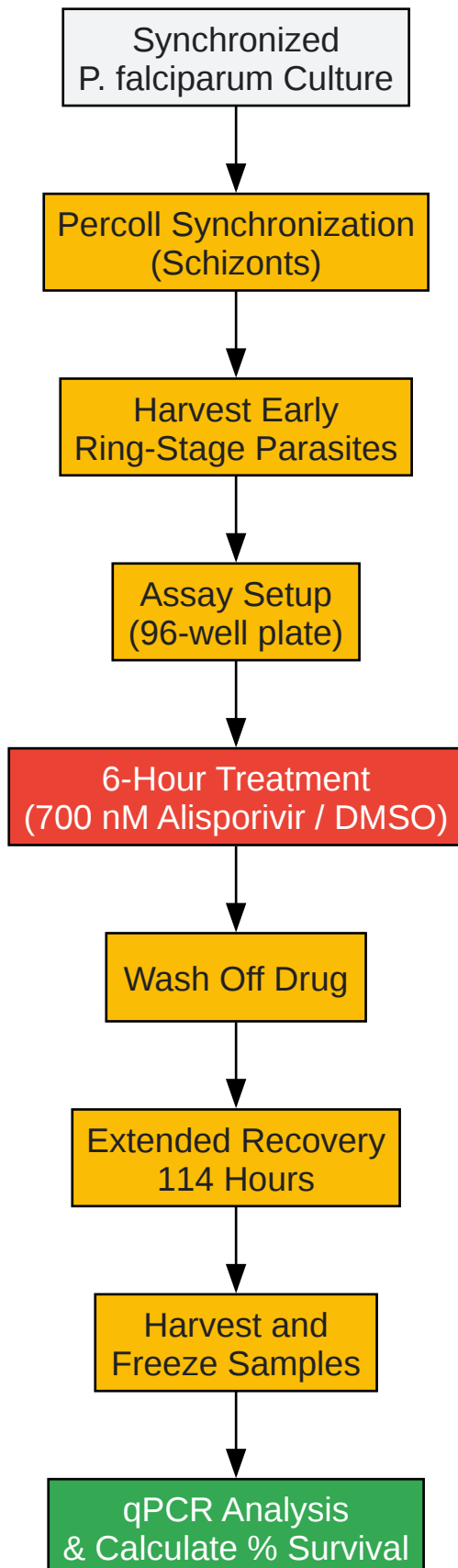
This diagram illustrates how **alisporivir** targets PfCyclophilin 19B to overcome artemisinin resistance.



[Click to download full resolution via product page](#)

Diagram 2: Extended Recovery Ring-Stage Survival Assay (eRRSA) Workflow

This diagram outlines the key steps in the eRRSA protocol for evaluating **alisporivir**.



Click to download full resolution via product page

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Targeting Artemisinin-Resistant Malaria by Repurposing the... [scholars.houstonmethodist.org]
2. Targeting Artemisinin-Resistant Malaria by Repurposing ... [pubmed.ncbi.nlm.nih.gov]
3. The extended recovery ring -stage survival provides a superior... assay
[malariajournal.biomedcentral.com]

To cite this document: Smolecule. [Application Notes: Alisporivir for Targeting Artemisinin-Resistant Malaria]. Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b517974#alisporivir-ring-survival-assay-malaria-parasites>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com